Triethyl(1-phenylethenyl)germane
Description
Significance within Organometallic Chemistry and Main Group Element Chemistry
The significance of Triethyl(1-phenylethenyl)germane lies in its role as a representative vinylgermane, a class of compounds that has garnered increasing attention for its synthetic utility. Organogermanium compounds, in general, occupy a unique space in Group 14, with reactivity intermediate to that of their silicon and tin analogs. wikipedia.org This tunable reactivity makes them attractive alternatives in various chemical transformations.
Vinylgermanes, such as the title compound, are particularly important as precursors in cross-coupling reactions, serving as effective transmetalation reagents. fiu.edunih.gov The carbon-germanium bond, while stable enough for isolation and handling, can be activated under specific catalytic conditions to form new carbon-carbon or carbon-heteroatom bonds. This capability positions this compound and related compounds as valuable intermediates in the synthesis of complex organic molecules. Furthermore, the study of such compounds contributes to a deeper understanding of the fundamental principles of bonding, structure, and reactivity of main group organometallics. wiley.com
Historical Context of Related Germanium-Containing Unsaturated Systems
The journey of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Winkler. wikipedia.org However, the exploration of unsaturated organogermanium systems, particularly those containing vinyl groups, came much later. The development of organometallic chemistry in the 20th century, notably the discovery of Grignard reagents, provided the synthetic tools necessary to forge carbon-germanium bonds with greater precision. libretexts.org
The synthesis of unsaturated organogermanium compounds, including those with vinyl functionalities, marked a significant advancement in the field. These developments were part of a broader effort to expand the synthetic toolbox of organometallic chemistry and to understand the influence of the germanium atom on the properties and reactivity of unsaturated organic frameworks. The study of these systems has contributed to the establishment of organogermanium compounds as useful reagents and intermediates in organic synthesis, a field that continues to evolve with the discovery of new catalytic methods and applications. loc.govuga-editions.com
Detailed Research Findings
A primary method for the synthesis of this compound is the hydrogermylation of phenylacetylene (B144264) with triethylgermane. This reaction typically yields a mixture of three isomers: the α-adduct (this compound) and the (E)- and (Z)-β-adducts (Triethyl(2-phenylethenyl)germane). The regioselectivity and stereoselectivity of this addition can be influenced by the choice of catalyst and reaction conditions.
While specific detailed research findings and spectroscopic data for this compound are not widely documented in readily available literature, its characterization would rely on standard analytical techniques.
Spectroscopic Data (Hypothetical)
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the vinyl protons, the phenyl group protons, and the ethyl groups attached to the germanium atom. The chemical shifts and coupling constants of the vinyl protons would be characteristic of a geminal disubstituted alkene. |
| ¹³C NMR | Resonances for the vinyl carbons, the phenyl carbons (with distinct signals for the ipso, ortho, meta, and para positions), and the ethyl carbons. The chemical shift of the carbon atom directly bonded to the germanium would be of particular interest. |
| Infrared (IR) | Characteristic absorption bands for the C=C stretching of the vinyl group, the aromatic C-H and C=C stretching of the phenyl group, and the C-H stretching and bending vibrations of the ethyl groups. A band corresponding to the Ge-C stretch would also be expected. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of ethyl groups and the phenylvinyl moiety, providing further structural confirmation. |
Properties
CAS No. |
63139-22-0 |
|---|---|
Molecular Formula |
C14H22Ge |
Molecular Weight |
262.95 g/mol |
IUPAC Name |
triethyl(1-phenylethenyl)germane |
InChI |
InChI=1S/C14H22Ge/c1-5-15(6-2,7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 |
InChI Key |
GKSPEYDFXITNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of Triethyl 1 Phenylethenyl Germane
Mechanistic Pathways of Carbon-Germanium Bond Formation
The formation of the pivotal carbon-germanium (C-Ge) bond in triethyl(1-phenylethenyl)germane and related compounds proceeds through carefully orchestrated mechanistic pathways. Understanding these pathways is crucial for controlling the synthesis and subsequent reactions of this compound.
Elucidation via Stoichiometric Experiments
Stoichiometric experiments have been instrumental in unraveling the step-by-step process of C-Ge bond formation. These studies often involve the reaction of a germanium halide, such as triethylgermanium (B15089029) chloride, with a vinyl-organometallic reagent, like a 1-phenylethenyl Grignard or organolithium reagent. By carefully controlling the stoichiometry of the reactants, researchers can isolate and characterize key intermediates, providing direct evidence for the proposed reaction mechanism.
For instance, the reaction of triethylgermanium chloride with (1-phenylethenyl)magnesium bromide is a common route. The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), and proceeds via a nucleophilic substitution at the germanium center. The stoichiometry is critical; a 1:1 molar ratio is theoretically required. However, in practice, a slight excess of the Grignard reagent may be used to ensure complete conversion of the germanium halide.
Intermediates and Transition States
The formation of the C-Ge bond in this compound involves the progression through specific intermediates and transition states. researchgate.net Theoretical calculations and experimental observations suggest that the reaction of a trialkylgermanium halide with a vinyl-organometallic reagent proceeds through a four-centered transition state. researchgate.net In this state, the magnesium or lithium atom of the organometallic reagent coordinates with the halogen atom on the germanium, while the vinylic carbon atom simultaneously attacks the germanium center.
This concerted mechanism is often favored, although the existence of a short-lived, unstable pentacoordinate germanium intermediate cannot be entirely ruled out in some cases. The stability of these intermediates and the energy of the transition states are influenced by factors such as the nature of the solvent, the halide on the germanium, and the metal in the organometallic reagent.
Stereochemical Control in Reactions Involving the Phenyl-Ethenyl Moiety
The stereochemistry of the double bond in the 1-phenylethenyl moiety is a significant aspect of the reactivity of this compound. Reactions that involve this double bond, such as additions or subsequent cross-coupling reactions, can potentially lead to different stereoisomers.
Maintaining stereochemical integrity during synthesis is often a primary objective. The synthesis of this compound from a stereochemically pure starting material, such as (E)- or (Z)-1-bromo-1-phenylethene, can lead to the corresponding stereoisomer of the germane (B1219785), provided the reaction conditions are carefully controlled to prevent isomerization. The choice of catalyst and reaction conditions in subsequent transformations plays a crucial role in directing the stereochemical outcome.
Kinetic Investigations of Catalytic Transformations
Catalytic transformations involving this compound, such as cross-coupling reactions or hydrogermylation, are often studied from a kinetic perspective to understand the reaction rates and the factors that influence them. These investigations provide insights into the catalytic cycle and the rate-determining step.
For example, in a palladium-catalyzed cross-coupling reaction, the rate of the reaction can be monitored by measuring the disappearance of the starting materials or the appearance of the product over time. The data obtained can be used to determine the reaction order with respect to each reactant and the catalyst, providing valuable information about the mechanism.
Table 1: Hypothetical Kinetic Data for a Catalytic Cross-Coupling Reaction
| Experiment | [this compound] (M) | [Coupling Partner] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
Comparative Reactivity in Hydroelementation Reactions
Hydroelementation reactions, which involve the addition of an E-H bond (where E is an element like Si, Ge, or Sn) across a double or triple bond, are fundamental transformations in organometallic chemistry. The reactivity of this compound in such reactions can be compared with that of its silicon and tin analogs.
Generally, the reactivity in hydrogermylation (addition of a Ge-H bond) is intermediate between that of hydrosilylation and hydrostannylation. The polarity of the Ge-H bond is greater than that of the Si-H bond but less than that of the Sn-H bond, which influences the reaction mechanism and the types of catalysts that are effective.
In the context of this compound, its reaction with a hydrogermane, such as triethylgermane, in the presence of a suitable catalyst (e.g., a platinum complex or a radical initiator), would lead to a 1,2-digermyl-1-phenylethane derivative. The regioselectivity and stereoselectivity of this addition are key areas of investigation.
Spectroscopic Characterization Techniques in Advanced Organogermanium Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organogermanium compounds, offering unparalleled detail about the connectivity and environment of atoms within a molecule.
¹H NMR Spectroscopy for Proton Environments
Detailed ¹H NMR spectroscopic data for Triethyl(1-phenylethenyl)germane provides information on the chemical shift, multiplicity, and integration of the various proton signals, corresponding to the ethyl and phenylethenyl groups attached to the germanium atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Phenyl group protons |
| Data not available | Data not available | Data not available | Ethenyl group protons |
| Data not available | Data not available | Data not available | -CH₂- (Ethyl group) |
| Data not available | Data not available | Data not available | -CH₃ (Ethyl group) |
A comprehensive search of available scientific literature did not yield specific ¹H NMR data for this compound.
¹³C NMR Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their bonding environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | Phenyl group carbons |
| Data not available | Ethenyl group carbons |
| Data not available | -CH₂- (Ethyl group) |
| Data not available | -CH₃ (Ethyl group) |
A comprehensive search of available scientific literature did not yield specific ¹³C NMR data for this compound.
Advanced NMR Techniques (e.g., Solid-State NMR for Polymer Systems)
While solution-state NMR is fundamental for the characterization of discrete molecules, solid-state NMR (ssNMR) becomes crucial for analyzing polymeric systems derived from organogermanium monomers. Techniques such as solid-state ⁷³Ge NMR can provide valuable information about the local environment of the germanium nucleus within a polymer matrix, although these experiments are challenging due to the quadrupolar nature of the ⁷³Ge nucleus. The application of ssNMR would be relevant in studies involving the polymerization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is critical for the unambiguous identification of a synthesized compound by providing a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z |
|---|---|---|
| [M]+ | Data not available | Data not available |
| [M+H]+ | Data not available | Data not available |
A comprehensive search of available scientific literature did not yield specific HRMS data for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing compounds that are prone to fragmentation under harsher ionization methods. It allows for the gentle generation of molecular ions, which can then be accurately mass-analyzed. For this compound, ESI-MS would be a suitable method to confirm its molecular weight.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful "soft" ionization technique utilized for the mass analysis of a wide array of chemical compounds, including sensitive organometallic complexes. news-medical.net This method is particularly advantageous for determining the mass of polymers, proteins, and nucleic acids with high accuracy. news-medical.net In the context of organogermanium research, MALDI-TOF MS allows for the characterization of both small molecules and larger polymeric structures. news-medical.netnih.gov
The process involves co-crystallizing the analyte with a matrix material on a stainless steel plate. The matrix absorbs the laser energy, which is typically a nitrogen laser operating at 337 nm, and transfers it to the analyte molecules, causing them to desorb into the gas phase as charged ions with minimal fragmentation. mdpi.comyoutube.com These ions are then accelerated by a high-voltage potential and travel through a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the determination of its molecular mass. youtube.com
For the analysis of organometallic compounds, which can be sensitive to protons, the choice of matrix is crucial. Protic matrices are often avoided. A neutral matrix like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is frequently preferred as it facilitates ion formation at a reduced laser intensity, resulting in cleaner mass spectra with minimal analyte decomposition. news-medical.net In cases where samples are air-sensitive, the analysis can be performed by directly connecting the MALDI-TOF instrument to a glovebox, an approach known as inert-atmosphere charge-transfer ionization MALDI-TOF mass spectrometry. news-medical.net
| Parameter | Description | Typical Value/Setting |
| Ionization Method | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization to prevent fragmentation news-medical.net |
| Analyzer | Time-of-Flight (TOF) | Separates ions based on mass-to-charge ratio youtube.com |
| Laser Source | Nitrogen Laser | Wavelength: 337 nm mdpi.com |
| Accelerating Voltage | High Voltage Potential | Example: 20 kV mdpi.com |
| Matrix (General) | Energy-absorbing compound | Co-crystallized with the analyte youtube.com |
| Matrix (for Organometallics) | DCTB (neutral matrix) | Minimizes analyte decomposition news-medical.net |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. In the study of organogermanium compounds like this compound, FTIR spectroscopy provides characteristic absorption bands that confirm the presence of specific chemical bonds. For instance, the Ge-C (germanium-carbon) and Ge-O (germanium-oxygen) bonds in various organogermanium derivatives exhibit distinct vibrational frequencies. Analysis of these spectra can reveal features such as the Ge-O-Ge angle, which in some germoxanes is found to be more obtuse than ideal, suggesting n-σ-conjugation between the oxygen and germanium atoms. mdpi.com The geometry of the germanium atoms, often a distorted tetrahedral shape in crystalline structures, can also be inferred from vibrational data. mdpi.com
| Bond Type | Functional Group | Significance in Organogermanium Chemistry |
| Ge-C | Germanium-Carbon | Confirms the presence of organic substituents on the germanium atom. |
| Ge-O | Germanium-Oxygen | Indicates the formation of germoxanes or other oxygen-containing derivatives. mdpi.com |
| C=C | Alkene | Characteristic of the phenylethenyl group in this compound. |
| C-H (Aromatic) | Phenyl group | Confirms the presence of the aromatic ring. |
| C-H (Aliphatic) | Ethyl group | Confirms the presence of the triethylgermyl moiety. |
Other Advanced Spectroscopic and Analytical Methods
Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography, is a primary technique for determining the molecular weight and molecular weight distribution of polymers. youtube.com The method separates molecules based on their hydrodynamic volume in solution. biorizon.eu A solution of the polymer is passed through a column packed with a porous gel. youtube.com Larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. youtube.com
In the context of organogermanium research, GPC is essential for characterizing polygermanes or other polymeric materials derived from monomers like this compound. By calibrating the system with standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the organogermanium polymer can be determined. researchgate.net The choice of the mobile phase is critical and depends on the solubility of the polymer; organic solvents are common for synthetic polymers. schambeck-sfd.com Advanced GPC systems may incorporate multiple detectors, such as light scattering and viscometer detectors, to obtain absolute molecular weight and information about the polymer's structure and conformation. malvernpanalytical.com
| Parameter | Description | Information Obtained |
| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Provides the average molecular weight based on the number of molecules. researchgate.net |
| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight molecules. | Reflects the contribution of larger molecules to the overall polymer mass. researchgate.net |
| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample. researchgate.net |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules—molecules that are non-superimposable on their mirror images. youtube.com The technique measures the differential absorption of left- and right-circularly polarized light by a chiral substance. researchgate.net This differential absorption provides information about the stereochemistry and secondary structure of chiral molecules. youtube.comyoutube.com
While this compound itself is not chiral, CD spectroscopy becomes highly relevant if it is used as a monomer to create chiral polymers or if it is part of a larger, chiral supramolecular assembly. nih.gov The formation of chiral supramolecular structures can be monitored by CD spectroscopy, which is exceptionally sensitive to chiral perturbations in a system. nih.gov The resulting CD spectrum can reveal information about the absolute configuration and conformational properties of the chiral organogermanium system. youtube.com It is a valuable tool in drug research and for analyzing the purity of optically active compounds. youtube.com
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of novel organogermanium compounds, providing quantitative information about the elemental composition of a synthesized substance. This destructive method determines the weight percentage of elements such as carbon, hydrogen, and heteroatoms within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values serves as a crucial indicator of the sample's purity and corroborates its molecular identity.
In the context of advanced organogermanium research, elemental analysis is an indispensable step following synthesis to confirm that the target molecule, such as this compound, has been successfully prepared. The technique is typically performed alongside spectroscopic methods like NMR and mass spectrometry to build a comprehensive characterization profile of the new compound.
Detailed Research Findings
While specific experimental data for this compound is not extensively detailed in publicly accessible literature, the principles of its elemental analysis can be understood through its molecular formula, C₁₄H₂₂Ge. The theoretical elemental composition is calculated from the molecular weight of the compound and the atomic weights of its constituent elements. These calculated values provide a benchmark for any future experimental verification.
The table below outlines the theoretical elemental composition of this compound. In a typical research setting, experimental values obtained from an elemental analyzer would be expected to align closely with these figures, generally within a margin of ±0.4%, to be considered a successful confirmation of the compound's synthesis and purity.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass of Compound ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 262.96 | 63.95% |
| Hydrogen | H | 1.008 | 262.96 | 8.43% |
| Germanium | Ge | 72.630 | 262.96 | 27.62% |
This table is interactive. You can sort the columns by clicking on the headers.
Theoretical and Computational Chemistry Approaches to Triethyl 1 Phenylethenyl Germane
Quantum Mechanical Simulations for Molecular Structure and Bonding
Quantum mechanical simulations are fundamental to understanding the intrinsic properties of molecules. These simulations solve the Schrödinger equation, or approximations thereof, to determine the electronic structure and, consequently, the geometry and bonding characteristics of a molecule.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For triethyl(1-phenylethenyl)germane, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface.
Theoretical calculations, for instance, have been performed using DFT at the B3LYP/6–31+G(d,p) level to study reaction mechanisms involving similar organometallic species. This level of theory provides a reliable description of the geometry and electronic properties. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Beyond determining the molecular geometry, quantum mechanical simulations allow for a detailed analysis of the chemical bonds within this compound. The theory of Atoms in Molecules (AIM) is a powerful tool for this purpose, where the analysis of the electron density topology reveals the nature of chemical bonds.
Key metrics derived from these analyses include:
Electron Density (ρ): The value of the electron density at a bond critical point (BCP) indicates the strength of the bond. Higher values typically correspond to stronger, more covalent bonds.
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian at a BCP distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, van der Waals, or hydrogen bond) interactions (∇²ρ > 0).
Bond Critical Points (BCPs): The presence of a BCP between two atoms is a definitive indicator of a chemical bond. In the context of potential intramolecular interactions, such as a hypothetical N→Ge interaction in a substituted derivative, the identification of a corresponding BCP would provide evidence for such a dative bond.
These analyses provide a quantitative and qualitative understanding of the bonding in this compound, moving beyond simple Lewis structure representations.
Elucidation of Reaction Mechanisms and Energy Profiles
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
By mapping the potential energy surface, computational methods can identify and characterize not only the stable reactants and products but also the high-energy transition states and transient intermediates that connect them. For reactions involving this compound, this involves locating the saddle points on the potential energy surface that correspond to the energy maxima along the reaction coordinate.
The characterization of transition states is crucial for understanding the kinetics of a reaction. The geometry of the transition state reveals the atomic arrangement at the point of highest energy, providing a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Kinetics: The energy barrier of the rate-determining step, which is the difference in energy between the reactants and the highest-energy transition state, determines the reaction rate. Computational studies can compare the energy barriers of different possible reaction pathways, thereby predicting which pathway is kinetically favored. For instance, in a study of a regioselective reaction, computational results revealed that one regioisomer was favored with an energy difference of 9.44 kcal/mol, indicating a strong preference for that reaction pathway. researchgate.net
These computational predictions of kinetic and thermodynamic preferences are invaluable for understanding the selectivity (e.g., regioselectivity, stereoselectivity) of reactions involving this compound and for designing more efficient synthetic routes. researchgate.net
Prediction of Spectroscopic Signatures
Computational chemistry can predict various spectroscopic properties of molecules, which is a powerful tool for interpreting experimental spectra and for identifying unknown compounds. For this compound, these predictions can be particularly useful.
By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies of the molecule can be determined. These calculated frequencies correspond to the absorption bands in an infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of the nuclei, the nuclear magnetic resonance (NMR) chemical shifts can be predicted. These computational tools have been used to confidently assign observed infrared bands and NMR resonances. researchgate.net
The ability to predict spectroscopic signatures provides a direct link between the calculated molecular structure and experimental observations, offering a powerful means of validating the computational model and aiding in the structural elucidation of new compounds derived from this compound.
Studies on Electronic Properties and Conjugation
The electronic properties of this compound are largely dictated by the interaction between the phenyl ring, the ethenyl (vinyl) bridge, and the germanium atom. The arrangement of these components allows for various forms of electronic conjugation, which are fundamental to the molecule's potential optoelectronic characteristics.
In molecules containing both phenyl and ethenyl groups, two primary modes of electronic communication can occur: through-bond conjugation (TBC) and through-space conjugation (TSC). mdpi.com
Through-Bond Conjugation (TBC): This is the conventional form of conjugation, where p-orbitals on adjacent atoms overlap in a continuous chain, allowing for the delocalization of π-electrons across the molecular framework. In the case of a styryl system, such as the 1-phenylethenyl group, the π-system of the phenyl ring can extend to the π-bond of the ethenyl group. This delocalization is most effective when the phenyl and ethenyl groups are coplanar, as this maximizes the overlap of the p-orbitals. TBC typically leads to a decrease in the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, which in turn affects the molecule's absorption and emission spectra. mdpi.comrsc.org The presence of the germanium atom, with its own set of atomic orbitals, can further influence this electronic communication.
The interplay between TBC and TSC can be complex. While TBC often dominates in planar, conjugated systems, TSC can become significant in more sterically hindered or conformationally flexible molecules where ideal orbital alignment for TBC is not possible. mdpi.com Theoretical calculations are essential for elucidating the relative contributions of these two conjugation pathways.
The 1-phenylethenyl moiety in this compound suggests that the compound may exhibit interesting optoelectronic properties and behave as a chromophore (a light-absorbing part of a molecule). Styryl compounds, in general, are known for their use as dyes and fluorescent probes. aps.org
The absorption of light by a chromophore promotes an electron from a lower energy molecular orbital to a higher energy one. The energy difference between these orbitals determines the wavelength of light absorbed. In this compound, the key electronic transitions would likely involve the π-orbitals of the phenyl and ethenyl groups. The germanium atom can influence these transitions in several ways:
Inductive Effects: The electronegativity of germanium relative to carbon will influence the electron density distribution within the π-system.
Hyperconjugation: σ-bonds of the Ge-C bonds may interact with the π-system, a phenomenon known as hyperconjugation, which can alter the energies of the molecular orbitals.
d-Orbital Participation: While less common for germanium in this oxidation state, there remains the possibility of d-orbital participation in bonding, which could affect the electronic structure.
The combination of the phenyl and ethenyl groups forms a "styryl" chromophore. The electronic properties of such chromophores can be sensitive to their local environment, including the polarity of the solvent. This can lead to solvatochromism, where the color of a substance changes with the solvent. aps.org
Theoretical studies on related styryl dyes have shown that their electronic structure and excited-state dynamics can be investigated using methods like Time-Dependent Density Functional Theory (TD-DFT). aps.org Such calculations can predict absorption and emission spectra, providing insights into the nature of the electronic transitions and the potential for fluorescence or other photophysical processes. For instance, studies on other organogermanium compounds have highlighted their potential in materials science, including applications as sensors and in optics. nih.gov
Applications of Triethyl 1 Phenylethenyl Germane in Advanced Materials and Catalysis
Role in Organometallic Catalysis
Extensive research has been conducted on the application of organogermanium compounds in organometallic catalysis. However, specific studies detailing the use of Triethyl(1-phenylethenyl)germane in the capacities outlined below were not found in the surveyed literature. The following subsections are therefore based on the general reactivity of related organogermanium compounds.
Organogermanium compounds, particularly those with reactive functionalities, can serve as precursors for the synthesis of catalytically active species. While direct evidence for this compound is unavailable, similar organogermanes can be transformed into germylenes or other low-valent germanium species that can act as catalysts or be incorporated into larger catalytic frameworks. The vinyl group in this compound could potentially be leveraged for further functionalization or for anchoring the germanium moiety to a support material.
Organogermanium compounds can function as ligands in transition metal complexes, influencing the catalytic activity and selectivity of the metal center. The germanium atom in compounds like this compound possesses potential donor capabilities, and the phenylethenyl group can participate in π-bonding, making it a candidate for a ligand in transition metal-catalyzed reactions. These complexes are instrumental in facilitating a variety of chemical transformations, including the formation of carbon-carbon bonds. tamu.eduslideshare.netyoutube.comtcd.ie
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, with the Suzuki-Miyaura and Heck reactions being prominent examples. rsc.orgnih.govacs.orgyoutube.comnrochemistry.comgoogle.comresearchgate.netwikipedia.orgnanoscribe.com While there is no specific literature detailing the direct participation of this compound in these reactions, vinylgermanes can, in principle, act as coupling partners. For instance, in a Stille-type coupling, the germyl (B1233479) group could be transferred. However, organostannanes are more commonly used for such transformations. In the context of the Heck reaction, the vinylic part of the molecule could potentially react with an aryl halide. nih.govresearchgate.netnanoscribe.com
Monomers and Building Blocks for Polymer Science
The unique electronic and physical properties of organogermanium compounds make them attractive building blocks for advanced polymeric materials.
The incorporation of germanium into conjugated polymers is a strategy to tune their optoelectronic properties. A notable example is the synthesis of the donor-acceptor copolymer PBDB-T-Ge, where a triethyl germane (B1219785) substituent is attached to the electron donor unit. nih.gov This was achieved through a Stille C-C polycondensation reaction. The introduction of the triethyl germane moiety was found to effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is advantageous for improving the open-circuit voltage in polymer solar cells. nih.gov
Table 1: Electrochemical Properties of PBDB-T-Ge and Y6 nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (Egcv) (eV) |
|---|---|---|---|
| PBDB-T-Ge | -5.45 | -3.64 | 1.81 |
Data for Y6 was mentioned as a counterpart but specific values were not provided in the abstract.
The synthesis of the key monomer, 4,8-Bis(5-triethyl germanium)thiophene-2-yl)benzo[1,2-b:4,5-b′]dithiophene, involved the initial preparation of triethyl(thiophen-2-yl)germane. This demonstrates a practical route to incorporating triethylgermyl groups into complex monomers for polymerization. nih.gov
Photo-initiated Free-Radical Polymerization
Acylgermanes have emerged as highly efficient photoinitiators for radical polymerization, particularly for visible light applications. rsc.orgnih.govnih.gov Upon exposure to light, these compounds undergo a Norrish Type I cleavage of the Ge-C(O) bond to generate reactive germyl radicals. nih.gov These radicals can then initiate the polymerization of monomers. While this compound is not an acylgermane, the study of acylgermanes highlights the potential of organogermanium compounds in photoinitiation. The reactivity of the germyl radical is a key factor in the efficiency of these initiators.
General photoinitiators for free-radical polymerization work by absorbing photons and generating reactive species. acs.orgwikipedia.orgnih.govhampfordresearch.com These initiators can be classified as Type I (unimolecular bond cleavage) or Type II (bimolecular reaction with a co-initiator). hampfordresearch.com The development of novel photoinitiators is crucial for applications such as dental materials and 3D printing. nrochemistry.comnih.gov
Two-Photon Polymerization
Two-photon polymerization (TPP) is a high-resolution 3D fabrication technique that relies on the simultaneous absorption of two photons by a photoinitiator. google.comresearchgate.netmdpi.comresearchgate.netresearchgate.netyoutube.com This process allows for the creation of intricate micro- and nanoscale structures. The efficiency of TPP is highly dependent on the two-photon absorption cross-section of the initiator. While specific research on this compound as a TPP initiator is not available, the development of novel initiators for TPP is an active area of research. researchgate.netmdpi.com Organometallic compounds, in general, are being explored for their potential in TPP applications. researchgate.net
Development of Optoelectronic Materials
The unique electronic and structural characteristics of organogermanium compounds, such as this compound, position them as intriguing candidates for the development of advanced optoelectronic materials. The presence of the germanium atom, a heavier analogue of silicon and carbon, introduces distinct properties that can be harnessed for various applications. researchgate.net The 1-phenylethenyl group, also known as a styryl group, is a well-known chromophore, and its incorporation into a molecule with a germanium center can lead to novel optical and electronic behaviors.
Design of Luminescent and Electroluminescent Systems
The design of new luminescent and electroluminescent materials is a rapidly advancing field, driven by the demand for more efficient and durable displays, lighting, and sensors. iieta.orgarizona.edu While direct studies on the luminescent properties of this compound are not extensively documented, the photophysical properties of related styryl derivatives and organogermanium compounds provide a strong basis for their potential in these applications. nih.govresearchgate.net
The core principle behind the luminescence of these materials lies in the electronic transitions within the molecule. The styryl moiety, with its conjugated π-system, can absorb ultraviolet or visible light, promoting an electron to an excited state. The subsequent relaxation of this electron back to the ground state can result in the emission of light, a phenomenon known as fluorescence or phosphorescence. researchgate.net The specific wavelengths of absorption and emission, as well as the efficiency of the luminescence, are highly dependent on the molecular structure. organic-chemistry.orgrsc.org
The incorporation of a triethylgermyl group onto the styryl framework can influence these photophysical properties in several ways:
Heavy-Atom Effect: The presence of the relatively heavy germanium atom can enhance spin-orbit coupling. This can facilitate intersystem crossing from the singlet excited state to a triplet excited state, potentially leading to phosphorescence.
Electronic Perturbation: The germanium atom can electronically perturb the π-system of the styryl group, altering the energy levels of the molecular orbitals. This can lead to shifts in the absorption and emission spectra, allowing for the tuning of the emitted color.
Research on related poly(p-phenylene vinylene) (PPV) derivatives, which share the phenylethenyl structural motif, has demonstrated their utility in electroluminescent devices. wikipedia.org These polymers exhibit tunable emission colors and good charge transport properties, making them suitable for use as the emissive layer in OLEDs. organic-chemistry.orglibretexts.org By analogy, polymers or oligomers incorporating this compound units could be designed to create novel electroluminescent materials with potentially enhanced performance characteristics.
Table 1: Potential Photophysical Properties of Styryl-Based Germanes
| Property | Potential Influence of Triethylgermyl Group | Relevant Concepts |
| Absorption Wavelength | Shift to longer or shorter wavelengths (color tuning) | π-conjugation, electronic perturbation |
| Emission Wavelength | Shift in fluorescence/phosphorescence color | Heavy-atom effect, molecular structure |
| Quantum Yield | Potential for high fluorescence or phosphorescence efficiency | Non-radiative decay pathways, molecular rigidity |
| Solid-State Emission | Influence on aggregation-induced emission (AIE) or quenching | Molecular packing, intermolecular interactions |
Materials for Molecular Electronics
Molecular electronics is a field focused on using individual molecules or small groups of molecules as the fundamental components of electronic circuits. acs.org This approach offers the potential for extreme miniaturization and novel functionalities that are not achievable with conventional silicon-based electronics. wikipedia.org Organogermanium compounds, including derivatives like this compound, are being explored for their potential in this area due to the unique charge transport properties of the germanium atom. acs.orgnih.gov
The ability of a molecule to function as a "molecular wire" depends on its capacity to efficiently transport charge over a specific distance. nih.govdp.tech The charge transport mechanism can be broadly categorized as either coherent tunneling or incoherent hopping. In general, σ-bonds involving heavier atoms like silicon and germanium have been shown to be more conductive than their carbon-based counterparts. acs.org This suggests that incorporating germanium into a molecular backbone could enhance its conductivity.
The 1-phenylethenyl group in this compound provides a conjugated system that can facilitate charge transport. The triethylgermyl group can act as a stable and well-defined anchor to connect the molecular wire to metal electrodes. Furthermore, the electronic properties of the molecule can be tuned by modifying the substituents on the phenyl ring or the alkyl groups on the germanium atom. This tunability is a key advantage of molecular electronics, as it allows for the rational design of molecules with specific electronic functions. acs.org
Research into the charge transport characteristics of molecular junctions has shown that the energy alignment of the molecular orbitals (HOMO and LUMO) with the Fermi level of the electrodes is crucial for efficient charge injection and transport. nih.gov The presence of the germanium atom in this compound would influence these energy levels, offering a pathway to engineer the electrical properties of molecular electronic devices.
Strategic Reagents in Organic Synthesis
Vinylgermanes, such as this compound, are valuable reagents in organic synthesis, particularly for the formation of new carbon-carbon bonds and for effecting specific functional group transformations. acs.orgresearchgate.net The reactivity of the carbon-germanium bond allows for its participation in a variety of transition metal-catalyzed cross-coupling reactions.
Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Vinylgermanes are particularly useful for the stereoselective synthesis of alkenes.
One of the most significant applications of vinylgermanes in C-C bond formation is in palladium-catalyzed cross-coupling reactions . These reactions involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.
Stille-type Coupling: While the classic Stille reaction involves organotin reagents, analogous couplings with organogermanes have been developed. organic-chemistry.orglibretexts.orgwikipedia.org In a Stille-type coupling, a vinylgermane like this compound could be coupled with an aryl or vinyl halide/triflate to form a substituted styrene (B11656) or a 1,3-diene, respectively. The reaction typically proceeds with retention of the double bond stereochemistry.
Hiyama-type Coupling: The Hiyama coupling reaction utilizes organosilanes, but similar reactivity has been observed with organogermanes. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction often requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. The coupling of this compound with an organic electrophile under Hiyama-type conditions would provide a powerful method for the synthesis of complex unsaturated molecules. organic-chemistry.orgfiu.edunsf.gov
The choice of catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions, influencing the yield, selectivity, and functional group tolerance.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner (R-X) | Product | Key Features |
| Stille-type | Aryl Halide/Triflate | Substituted Styrene | Retention of stereochemistry |
| Vinyl Halide/Triflate | 1,3-Diene | Broad substrate scope | |
| Hiyama-type | Aryl Halide/Triflate | Substituted Styrene | Requires activation (e.g., fluoride) |
| Alkyl Halide | Allylic Germane (via different mechanism) | Expands synthetic utility |
Functional Group Transformations
Beyond direct C-C bond formation, vinylgermanes can be used to introduce the vinyl group, which can then be further manipulated in subsequent synthetic steps. The synthesis of vinylgermanes themselves often involves the hydrogermylation of alkynes, a reaction that adds a germane (R₃GeH) across a carbon-carbon triple bond. researchgate.netrsc.orgrsc.org The regio- and stereoselectivity of this reaction can be controlled to produce either the E or Z isomer of the vinylgermane.
Once formed, the vinylgermane can undergo a variety of transformations:
Protodegermylation: Treatment of a vinylgermane with a protic acid can lead to the cleavage of the C-Ge bond and the formation of a terminal alkene. This can be a useful method for the stereoselective synthesis of alkenes.
Halodegermylation: Reaction with halogens (e.g., I₂, Br₂) can replace the germyl group with a halogen atom, providing access to vinyl halides with defined stereochemistry. These vinyl halides can then be used in other cross-coupling reactions.
Oxidative Cleavage: Under certain oxidative conditions, the vinyl group can be cleaved to form a carbonyl compound.
The ability to synthesize vinylgermanes with high stereocontrol and then transform the germyl group into other functionalities makes this compound and related compounds versatile intermediates in multi-step organic syntheses.
Comparative Studies with Silicon and Tin Analogues
Reactivity Comparisons in Carbon-Element Bond Formation
The reactivity of the Carbon-Element (C-E, where E = Si, Ge, Sn) bond in vinylmetallic compounds is a critical factor in their utility in organic synthesis, particularly in cross-coupling reactions. Generally, the reactivity of these organometallic compounds as nucleophiles increases down the group, with organostannanes being more reactive than organogermanes, which are in turn more reactive than organosilanes. nih.gov This trend is often attributed to the decreasing electronegativity and increasing polarizability of the central metal atom, which leads to a more polarized and labile C-E bond.
For instance, in palladium-catalyzed cross-coupling reactions, vinylstannanes are well-established as highly effective coupling partners. The application of organogermanium compounds in such reactions is a comparatively newer field. dakenam.com Studies have shown that vinylgermanes can successfully participate in Pd-catalyzed cross-couplings with various aryl and alkenyl halides. dakenam.comresearchgate.net In some cases, such as with fluorinated vinylgermanes, they have been observed to be more reactive than their corresponding stannane (B1208499) and silane (B1218182) analogues, not requiring additional ligands or fluoride (B91410) activation for the reaction to proceed. dakenam.com
The synthesis of these compounds often involves the hydrogermylation, hydrosilylation, or hydrostannylation of alkynes. The catalytic hydrogermylation of phenylacetylene (B144264), for example, can lead to the formation of the corresponding vinylgermane. researchgate.net The reactivity in these addition reactions is also influenced by the nature of the Group 14 element.
A general comparison of the reactivity in bond formation is summarized in the table below:
| Feature | Triethyl(1-phenylethenyl)silane | Triethyl(1-phenylethenyl)germane | Triethyl(1-phenylethenyl)stannane |
| General Reactivity in Cross-Coupling | Lower | Intermediate | Higher |
| C-E Bond Polarity | Lower | Intermediate | Higher |
| Activation Requirement | Often requires fluoride activation | Can sometimes proceed without activation | Generally does not require activation |
Structural and Electronic Analogies and Discrepancies
The structural and electronic properties of this compound and its analogues are dictated by the fundamental characteristics of the central Group 14 element. As one moves down the group from silicon to tin, the atomic radius and bond lengths increase, while the electronegativity decreases.
The electronic nature of the triethyl-element-vinyl system is influenced by the interplay of inductive and hyperconjugative effects. The silyl (B83357) group is known for its ability to stabilize a β-carbocation through hyperconjugation (the β-silicon effect), a property that is generally weaker for germanium and tin. Conversely, the increasing metallic character down the group enhances the polarizability of the C-E bond.
Spectroscopic data, such as NMR, would reveal differences in the electronic environment of the vinyl protons and carbons. For instance, the chemical shifts of the vinyl protons would be expected to shift based on the electronegativity and magnetic anisotropy of the central element. While a complete dataset for the three comparative compounds is not available, related data suggests these trends.
| Property | Silicon Analogue | Germanium Analogue | Tin Analogue |
| C-E Bond Length | Shorter | Intermediate | Longer |
| Electronegativity of E | Higher | Intermediate | Lower |
| β-Carbocation Stabilization | Strongest | Intermediate | Weakest |
| Polarizability of C-E bond | Lower | Intermediate | Higher |
Catalytic Performance and Selectivity in Related Transformations
Vinyl derivatives of germanium, silicon, and tin can act as monomers in polymerization reactions or as reagents in catalytic transformations. The nature of the Group 14 element can influence the catalytic activity and selectivity of these processes.
In the context of palladium-catalyzed reactions, the efficiency of transmetalation, a key step in the catalytic cycle, is directly related to the C-E bond reactivity. The higher reactivity of the C-Sn bond generally leads to faster reaction rates in Stille coupling compared to Hiyama coupling (using organosilanes) or germanium-based coupling reactions. However, the higher toxicity of organotin compounds is a significant drawback. Organogermanes offer a potentially less toxic alternative with reactivity that can be tuned. dakenam.com
The stereoselectivity of reactions involving these compounds can also differ. For example, the hydrogermylation of alkynes can be stereospecific, and the stereochemistry of subsequent cross-coupling reactions with vinylgermanes can proceed with retention of configuration. dakenam.comresearchgate.net
While specific comparative data on turnover numbers (TONs) and turnover frequencies (TOFs) for this compound and its analogues in a single, defined catalytic system is scarce, the general reactivity trends suggest that organostannanes would exhibit higher turnover rates in many cross-coupling reactions, followed by organogermanes and then organosilanes, assuming the transmetalation step is rate-limiting.
Advantages of Germanium in Specific Synthetic or Material Applications
The unique properties of organogermanium compounds, such as this compound, offer specific advantages in certain applications.
In Organic Synthesis:
Reduced Toxicity: Organogermanium compounds are generally considered less toxic than their organotin counterparts, making them a more environmentally benign choice for large-scale synthesis.
Tunable Reactivity: The intermediate reactivity of organogermanes allows for their use in reactions where organosilanes are too unreactive and organostannanes are too reactive or lack selectivity. This "Goldilocks" effect can be advantageous in complex molecule synthesis.
In Materials Science:
Electronic Properties: Germanium is a semiconductor with high electron mobility. researchgate.net Incorporating germanium into polymers, for instance, through the polymerization of vinylgermanes, could lead to materials with interesting electronic and optoelectronic properties. Polymers containing germanium could find applications in flexible electronics and as semiconductor materials.
Optical Properties: Germanium is transparent to infrared radiation, a property that is exploited in various optical technologies. Germanium-containing polymers may exhibit unique refractive indices or optical transmission properties.
Thermal Stability: Organogermanium compounds can exhibit considerable thermal stability, which could translate to enhanced thermal properties in polymeric materials.
Q & A
Q. What are the recommended synthetic routes for preparing Triethyl(1-phenylethenyl)germane, and how do reaction conditions influence yield?
this compound can be synthesized via hydrogermylation of alkenes using photoredox-initiated hydrogen atom transfer (HAT) catalysis. This method typically employs triethylgermane and styrene derivatives under UV light, with catalytic amounts of HAT mediators (e.g., thiols or amines). Reaction efficiency depends on solvent polarity, temperature (optimized at 25–40°C), and steric hindrance around the alkene . For aryl-substituted variants, hydrogenation of bicyclic aryl germanes using palladium catalysts under H₂ gas (1–3 atm) achieves yields up to 80%, though extended reaction times (e.g., 60 hours) may be required for electron-rich substrates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., vinyl protons at δ 5.1–6.3 ppm; Ge-C coupling constants ~15 Hz). Ge NMR (if accessible) confirms germanium coordination .
- X-Ray Crystallography : Resolves steric effects of the triethylgermyl group and π-system geometry. For example, naphthalene-derived analogs show dihedral angles <10° between the germyl group and aromatic plane .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] for C₁₃H₂₀Ge requires m/z ≈ 257.1) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (N₂ or Ar) in airtight, amber glass containers at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light. For transport, use vacuum-sealed ampoules with molecular sieves. Decomposition products (e.g., GeO₂) can be monitored via TLC or GC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the high radiochemical conversion (RCC) of this compound in radio-iodination?
Organogermanes exhibit superior RCC (>95%) compared to silanes in radio-iodination due to weaker Ge-C bonds (bond dissociation energy ~65 kcal/mol vs. Si-C ~90 kcal/mol), facilitating faster oxidative cleavage. The reaction proceeds via a single-electron transfer (SET) mechanism with iodonium salts (e.g., [¹²⁵I]NaI/Chloramine-T), where steric hindrance from ortho-substituents reduces efficiency (e.g., 2,6-dichlorophenyl derivatives show 0% RCC) .
Q. How does this compound compare to silicon analogs in catalytic selectivity?
In competitive radio-iodination experiments, germanes outcompete silanes, stannanes, and boronic esters. For example, trimethyl[4-(triethylgermyl)phenyl]silane undergoes iodination exclusively at the Ge site (87% RCC) due to higher electrophilicity of the Ge center. This selectivity enables precise labeling in polyfunctional substrates .
Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Ge-C bond activation. Key parameters include charge distribution on the vinyl group (Mulliken charges ≈ –0.3 e) and frontier molecular orbital (FMO) gaps (~4 eV), which correlate with oxidative stability .
Q. How should researchers address contradictions in reported catalytic efficiencies for germanium-mediated reactions?
Discrepancies arise from solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and substrate electronic profiles. Systematic benchmarking using control substrates (e.g., para-methoxy vs. nitro aryl germanes) and kinetic studies (Eyring plots) can isolate steric vs. electronic effects .
Q. What underexplored research gaps exist for this compound?
- Toxicological Profiles : Limited data on ecotoxicology or biodegradability despite widespread use in radiopharmaceuticals .
- Alternative Catalysts : Earth-abundant metal catalysts (e.g., Fe, Ni) for sustainable Ge-C bond formation remain understudied .
- In Vivo Applications : Stability in biological matrices (e.g., serum) and targeted delivery mechanisms require further validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
